Leukotriene A4 methyl ester

Lipid mediator stability Eicosanoid handling Enzymatic assay reproducibility

Leukotriene A4 methyl ester (LTA4-ME; CAS 73466-12-3; C21H32O3; MW 332.48) is a stabilized methyl ester derivative of leukotriene A4, a chemically reactive conjugated triene epoxide intermediate in the 5-lipoxygenase pathway of arachidonic acid metabolism. Supplied commercially at ≥95% purity by HPLC, the compound is formulated as a solution in 2% triethylamine/hexane (1 mg/mL) and requires storage at -80°C for long-term stability.

Molecular Formula C21H32O3
Molecular Weight 332.5 g/mol
CAS No. 73466-12-3
Cat. No. B191704
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLeukotriene A4 methyl ester
CAS73466-12-3
Synonymsleukotriene A methyl ester
leukotriene A methyl ester, (2alpha,3beta(1E,3E,5Z,8Z))-(+-)-isomer
leukotriene A methyl ester, (2S-(2alpha,3beta(1E,3E,5Z,8Z)))-isomer
leukotriene A4 methyl ester
LTA4 ME
methyl-(11,12,14,15-(2)H4)-oxidoeicosatetraenoate
Molecular FormulaC21H32O3
Molecular Weight332.5 g/mol
Structural Identifiers
SMILESCCCCCC=CCC=CC=CC=CC1C(O1)CCCC(=O)OC
InChIInChI=1S/C21H32O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-16-19-20(24-19)17-15-18-21(22)23-2/h7-8,10-14,16,19-20H,3-6,9,15,17-18H2,1-2H3/b8-7-,11-10-,13-12+,16-14+/t19-,20-/m0/s1
InChIKeyWTKAVFHPLJFCMZ-NIBLXIPLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Leukotriene A4 Methyl Ester CAS 73466-12-3: Technical Overview and Procurement Specification


Leukotriene A4 methyl ester (LTA4-ME; CAS 73466-12-3; C21H32O3; MW 332.48) is a stabilized methyl ester derivative of leukotriene A4, a chemically reactive conjugated triene epoxide intermediate in the 5-lipoxygenase pathway of arachidonic acid metabolism [1]. Supplied commercially at ≥95% purity by HPLC, the compound is formulated as a solution in 2% triethylamine/hexane (1 mg/mL) and requires storage at -80°C for long-term stability . Unlike its free acid counterpart, which undergoes rapid aqueous degradation, the methyl ester form enables controlled hydrolysis to LTA4 for enzymatic assays, analytical standard preparation, and leukotriene biosynthesis studies .

Leukotriene A4 Methyl Ester: Why Free Acid and Alternative Ester Forms Cannot Be Substituted


Substitution of Leukotriene A4 methyl ester with the free acid (LTA4) or alternative esters introduces unacceptable variability in experimental outcomes. The free acid exhibits a half-life of less than 3 seconds at 37°C and approximately 40 seconds at 4°C under physiological pH, making direct handling and reproducible enzymatic assays impractical [1]. Conversely, LTA4 methyl ester remains stable for at least one year when stored as supplied at -80°C . The methyl ester also differs from the ethyl ester analog in its interaction with LTA4 hydrolase; both esters bind the enzyme but exhibit distinct peptide modification profiles upon mechanism-based inactivation [2]. Furthermore, alkaline hydrolysis efficiency varies significantly with solvent choice: hydrolysis of the methyl ester in acetone yields larger amounts of LTA4 than hydrolysis in methanol, and the initial methyl ester concentration critically influences LTA4 yield [3]. These quantifiable differences in stability, enzymatic recognition, and hydrolytic behavior render generic substitution scientifically indefensible.

Leukotriene A4 Methyl Ester: Quantitative Differentiation Evidence Versus Comparators


Stability: LTA4 Methyl Ester vs. Free Acid — Half-Life and Storage Comparison

Leukotriene A4 methyl ester exhibits dramatically enhanced stability relative to the free acid. The free acid (LTA4) has an aqueous half-life of less than 3 seconds at 37°C and approximately 40 seconds at 4°C under physiological pH [1]. In contrast, the methyl ester, when stored as supplied at -80°C, remains stable for at least one year . For laboratory-scale hydrolysis to generate the free acid, a half-life of 14 seconds in water (pH 7.4, room temperature) can be extended to 500 seconds with 1 mg/mL bovine serum albumin [2].

Lipid mediator stability Eicosanoid handling Enzymatic assay reproducibility

Hydrolysis Yield Optimization: LTA4 Methyl Ester Solvent and Concentration Dependence

The alkaline hydrolysis of Leukotriene A4 methyl ester to generate LTA4 for biochemical assays is solvent- and concentration-dependent. Hydrolysis in acetone yields significantly larger amounts of LTA4 than hydrolysis in methanol [1]. The maximum LTA4 concentration is obtained 60 minutes after hydrolysis initiation using an initial methyl ester concentration of 0.25 mg/mL in acetone [1]. Methanol hydrolysis additionally generates LTB4 methoxy isomers as byproducts, whereas acetone hydrolysis avoids this complication [1].

LTA4 generation protocol Eicosanoid sample preparation Enzymatic substrate preparation

Solubility Profile: LTA4 Methyl Ester vs. 14,15-LTA4 Methyl Ester Isomer

Leukotriene A4 methyl ester (5,6-oxido isomer) demonstrates >50 mg/mL solubility in acetone, DMF, DMSO, and ethanol, but is insoluble and unstable in PBS (pH 7.2) . In contrast, the 14,15-LTA4 methyl ester positional isomer exhibits reduced solubility of 30 mg/mL in these same organic solvents . The 5,6-oxido isomer's higher organic solvent solubility facilitates preparation of concentrated stock solutions for subsequent dilution into assay buffers.

Sample formulation Solvent compatibility Lipid mediator handling

Enzymatic Recognition: LTA4 Methyl Ester Binds LTA4 Hydrolase Similarly to Free Acid and Ethyl Ester

Leukotriene A4 methyl ester, the free acid, and the ethyl ester all bind to native LTA4 hydrolase [1]. Differential lysine-specific peptide mapping identified a henicosapeptide (residues 365-385) involved in the binding of all three LTA4 forms to the enzyme [1]. Importantly, only the biologically correct enantiomer of LTA4 (generated from the methyl ester) is metabolized to LTB4 by epoxide hydrolase activity; the ester itself and the incorrect enantiomer are not substrates for this conversion [2].

LTA4 hydrolase assay Mechanism-based inactivation Enzyme-substrate interaction

Analytical Utility: LTA4 Methyl Ester as Precursor for Deuterated Internal Standards

Leukotriene A4 methyl ester serves as the unlabeled reference compound for its deuterated analog, Leukotriene A4-d5 methyl ester, which is employed as an internal standard for GC-MS or LC-MS quantification of LTA4 methyl ester and downstream metabolites (LTB4, LTC4) in biological matrices . The d5 analog contains five deuterium atoms at the 19, 19', 20, 20, and 20 positions, providing a mass shift of +5 Da for unambiguous MS discrimination [1]. This matched internal standard enables precise correction for matrix effects and analyte losses during sample preparation and analysis.

LC-MS/MS quantification Lipidomics internal standard Eicosanoid analysis

Leukotriene A4 Methyl Ester: Optimal Research and Procurement Application Scenarios


Enzymatic Assays Requiring Controlled In Situ LTA4 Generation

For LTA4 hydrolase (EC 3.3.2.6) or LTC4 synthase activity assays, Leukotriene A4 methyl ester provides the only practical route to generate active substrate. Hydrolyze 0.25 mg/mL LTA4-ME in acetone for 60 minutes to maximize LTA4 yield while minimizing methoxy isomer byproducts that form in methanol [1]. The free acid cannot be directly procured or stored due to its <3 second half-life at physiological temperature [2].

Transcellular Leukotriene Biosynthesis and Lipoxin Pathway Studies

Investigators studying transcellular metabolism of LTA4 between leukocytes, platelets, erythrocytes, and endothelial cells rely on LTA4 methyl ester as the stable precursor [1]. Hydrolyze immediately before use and add BSA (1 mg/mL) to extend the aqueous half-life of generated LTA4 from 14 seconds to 500 seconds, enabling reproducible cell-based transfer experiments [2].

LC-MS/MS Lipidomics: Unlabeled Reference for Deuterated Internal Standard Workflows

For quantitative LC-MS/MS analysis of leukotriene pathway metabolites, unlabeled LTA4 methyl ester serves as the reference compound for calibration curves and method validation, while its deuterated analog (LTA4-d5 methyl ester, +5 Da mass shift) functions as the internal standard for matrix effect correction [1]. The methyl ester's >50 mg/mL solubility in organic solvents facilitates preparation of concentrated stock solutions for analytical method development [2].

Mechanism-Based Enzyme Inactivation and Active Site Mapping

LTA4 methyl ester binds LTA4 hydrolase similarly to the free acid and ethyl ester, enabling comparative suicide inactivation studies to map active site residues [1]. Differential peptide mapping has identified residues 365-385 as the binding region; the methyl ester provides a chemically defined, stable starting material for generating the inactivating LTA4 species under controlled conditions [1].

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